REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[c:9]1[cH:10][n:11][c:12]2[c:13]([O:20][CH3:21])[cH:14][cH:15][cH:16][c:17]2[c:18]1[Cl:19].[NH2:22][c:23]1[c:24]([CH3:29])[cH:25][cH:26][cH:27][cH:28]1.[O:30]1[CH2:31][CH2:32][O:33][CH2:34][CH2:35]1>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[c:9]1[cH:10][n:11][c:12]2[c:13]([O:20][CH3:21])[cH:14][cH:15][cH:16][c:17]2[c:18]1[NH:22][c:23]1[c:24]([CH3:29])[cH:25][cH:26][cH:27][cH:28]1
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Name
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COc1cccc2c(Cl)c(C(=O)c3ccccc3)cnc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c(Cl)c(C(=O)c3ccccc3)cnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Type
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product
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Smiles
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COc1cccc2c(Nc3ccccc3C)c(C(=O)c3ccccc3)cnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |